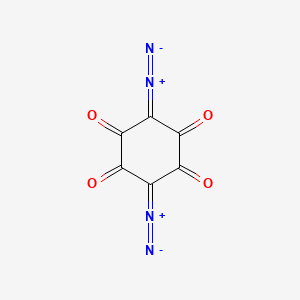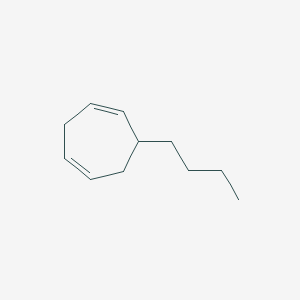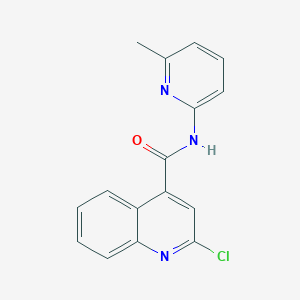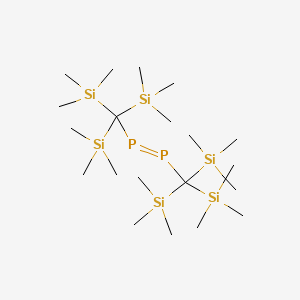
Diphosphene, bis(tris(trimethylsilyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphene, bis(tris(trimethylsilyl)methyl)- is an organophosphorus compound characterized by a phosphorus-phosphorus double bond This compound is notable for its stability, which is achieved through steric hindrance provided by the bulky tris(trimethylsilyl)methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the dehalogenation of a dichlorophosphine precursor using an active metal. One common method includes the reaction of tris(trimethylsilyl)methylchlorophosphine with sodium or potassium metal under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While industrial-scale production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the stability of the compound and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic diperoxides when reacted with ozone at low temperatures.
Substitution: It can participate in substitution reactions where the phosphorus-phosphorus double bond reacts with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent used for the oxidation of diphosphene, bis(tris(trimethylsilyl)methyl)-.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Substitution: The products of substitution reactions vary based on the reagents used but generally involve the formation of new phosphorus-containing compounds.
Applications De Recherche Scientifique
Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of interest in the study of phosphorus-containing biomolecules.
Industry: Its stability and reactivity make it a candidate for use in industrial processes involving phosphorus chemistry.
Mécanisme D'action
The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects is primarily through its phosphorus-phosphorus double bond. This bond allows the compound to participate in various chemical reactions, including oxidation and substitution. The bulky tris(trimethylsilyl)methyl groups provide steric hindrance, stabilizing the compound and preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphosphene, bis(2,4,6-tri-tert-butylphenyl): Another stable diphosphene characterized by bulky substituents that provide steric hindrance.
Diphosphene, bis(trimethylsilyl): A related compound with similar steric protection but different substituents.
Uniqueness
Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the specific steric hindrance provided by the tris(trimethylsilyl)methyl groups.
Propriétés
Numéro CAS |
83115-11-1 |
|---|---|
Formule moléculaire |
C20H54P2Si6 |
Poids moléculaire |
525.1 g/mol |
Nom IUPAC |
tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane |
InChI |
InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
Clé InChI |
GLEDAYVIGSVDIL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



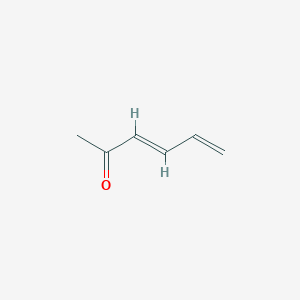
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
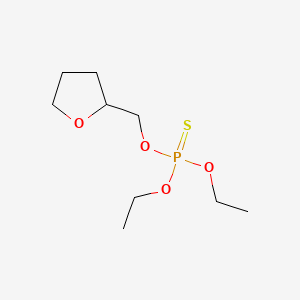
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
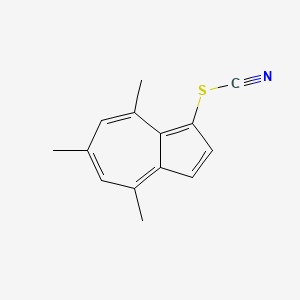
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)

![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
